molecular formula C15H9N B8706381 Indeno[2,1-b]indole CAS No. 206-72-4

Indeno[2,1-b]indole

Cat. No. B8706381
M. Wt: 203.24 g/mol
InChI Key: BSPJVRORVHKCQW-UHFFFAOYSA-N
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Patent
US06838410B2

Procedure details

A mixture of 2-indanone (51.0 g, 0.39 mol) and p-tolylhydrazine hydrochloride (61.4 g, 0.39 mol) is dissolved in glacial acetic acid (525 mL) and is vigorously stirred and heated to reflux. The mixture turns red and is heated for 2 h. After cooling to room temperature, it is poured into ice water (1 L). The precipitate is filtered to afford a solid, which is washed with water (about 1 L). The solid is dissolved in ethyl acetate (1.4 L), activated charcoal is added, and the mixture is gently warmed. The mixture is then cooled and filtered over a pad of Celite. The filtrate is dried over Na2SO4 filtered, and is then concentrated to 450 mL and cooled to −30° C. for 3 days. The crystalline solid is filtered and washed with chilled (−78° C.) hexanes (2×500 mL). The beige solid is collected and dried under vacuum (47.1 g, 56%).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.Cl.[C:12]1(C)[CH:17]=[CH:16][C:15]([NH:18]N)=[CH:14][CH:13]=1>C(O)(=O)C>[CH:13]1[CH:12]=[CH:17][CH:16]=[C:15]2[C:14]=1[C:1]1[C:2]([CH:3]=[C:4]3[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]3)=[N:18]2 |f:1.2|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
61.4 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
to afford a solid, which
WASH
Type
WASH
Details
is washed with water (about 1 L)
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in ethyl acetate (1.4 L)
ADDITION
Type
ADDITION
Details
activated charcoal is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is gently warmed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered over a pad of Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to 450 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C. for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The crystalline solid is filtered
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled (−78° C.) hexanes (2×500 mL)
CUSTOM
Type
CUSTOM
Details
The beige solid is collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum (47.1 g, 56%)

Outcomes

Product
Name
Type
Smiles
C1=C2C=3C(=NC2=CC=C1)C=C1C=CC=CC13

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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